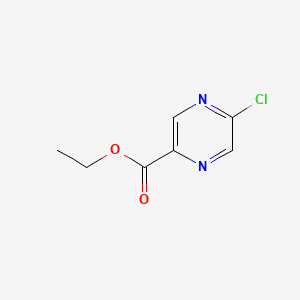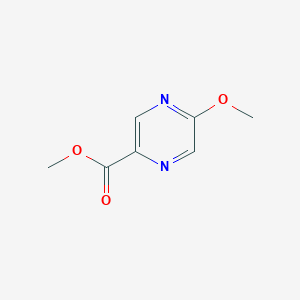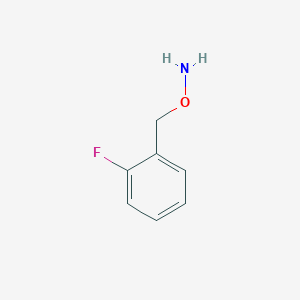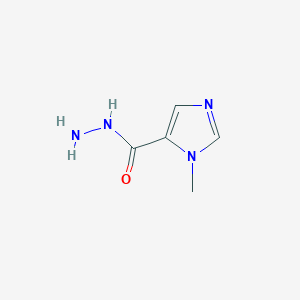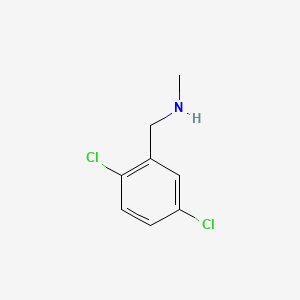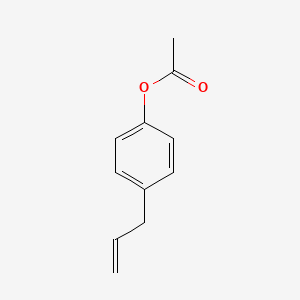
4-烯丙基苯基乙酸酯
描述
Molecular Structure Analysis
4-Allylphenyl acetate has a molecular formula of C11H12O2 . It contains a total of 25 bonds, including 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis
4-Allylphenyl acetate has a molecular weight of 176.21 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 251.9±19.0 °C at 760 mmHg, and a flash point of 95.8±10.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 26 Ų .科学研究应用
C11H12O2C_{11}H_{12}O_{2}C11H12O2
and a molecular weight of 176.2118 . Here are some potential applications:Essential Oils
4-Allylphenyl acetate is found in the essential oils of the Alpinia genus, which is the largest genus of the Zingiberaceae family . These essential oils have been studied for their chemical profiles, and 4-Allylphenyl acetate is one of the major compounds .
Antimicrobial Activity
The essential oils from Alpinia plants, which contain 4-Allylphenyl acetate, have been reported to have antimicrobial activities . This suggests that 4-Allylphenyl acetate could potentially be used in the development of new antimicrobial agents.
Cytotoxic Activity
Alpinia essential oils, which contain 4-Allylphenyl acetate, have been reported to have cytotoxic activities . This indicates that 4-Allylphenyl acetate could potentially be used in cancer research and treatment.
Antioxidant Activity
The essential oils from Alpinia plants, which contain 4-Allylphenyl acetate, have been reported to have antioxidant activities . This suggests that 4-Allylphenyl acetate could potentially be used in the development of new antioxidant agents.
Anti-inflammatory Activity
Alpinia essential oils, which contain 4-Allylphenyl acetate, have been reported to have anti-inflammatory activities . This indicates that 4-Allylphenyl acetate could potentially be used in the treatment of inflammatory diseases.
Insecticidal and Larvicidal Activities
The essential oils from Alpinia plants, which contain 4-Allylphenyl acetate, have been reported to have insecticidal and larvicidal activities . This suggests that 4-Allylphenyl acetate could potentially be used in the development of new insecticides and larvicides.
作用机制
4-Allylphenyl acetate, also known as 3-(4-ACETOXYPHENYL)-1-PROPENE, is a chemical compound with the molecular formula C11H12O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
It is known that acetate, a component of the compound, is a promising carbon feedstock in biological production due to its possible derivation from c1 gases such as co, co2, and methane
Result of Action
It has been found that 4-allylphenyl acetate was inactive in a study investigating the binding of alpinia galanga oil and its key compounds to gamma-aminobutyric acid type a (gaba a) receptors .
属性
IUPAC Name |
(4-prop-2-enylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-4-10-5-7-11(8-6-10)13-9(2)12/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHHVVBUOKYKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335214 | |
| Record name | 4-Allylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allylphenyl acetate | |
CAS RN |
61499-22-7 | |
| Record name | 4-Allylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 4-allylphenyl acetate contribute to the anesthetic effects of Alpinia galanga oil?
A1: Research suggests that 4-allylphenyl acetate does not play a significant role in the anesthetic activity of Alpinia galanga oil. While the oil itself, particularly its major component methyl eugenol, shows positive modulation of GABAA receptors in rat cortical membranes, 4-allylphenyl acetate was found to be inactive in this regard. [, ] This suggests its anesthetic mechanism, if any, may involve pathways other than GABAA receptor modulation.
Q2: What is the significance of formulating Alpinia galanga oil into a nanoemulsion?
A2: Formulating Alpinia galanga oil into a nanoemulsion (NE-AGO) significantly enhanced its interaction with GABAA receptors. Specifically, NE-AGO increased [3H]muscimol binding to 179% of the control, with an EC50 of 391 µg/mL. [] This suggests that nanoemulsion formulation can improve the delivery and efficacy of Alpinia galanga oil, potentially leading to a more potent anesthetic effect. Additionally, in vitro studies showed good tolerability of both AGO and NE-AGO by human cells, highlighting its potential for human applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)


